Morpholine, 1-(1-adamantyl)- is a chemical compound that combines the structural features of morpholine and adamantane. Morpholine is a heterocyclic amine characterized by both amine and ether functional groups, while adamantane is a polycyclic cage molecule known for its rigidity and lipophilicity. The integration of the adamantyl group into morpholine enhances the compound's stability and bioavailability, making it a valuable candidate in medicinal chemistry and materials science .
The synthesis of Morpholine, 1-(1-adamantyl)- can be achieved through various methods, typically involving reactions between adamantane derivatives and morpholine or its derivatives.
In one reported method, 1-adamantyl isothiocyanate was reacted with morpholine in boiling ethanol to yield N-(adamantan-1-yl)morpholine-4-carbothioamide. This approach highlights the versatility of morpholine in forming various derivatives through substitution reactions .
Morpholine, 1-(1-adamantyl)- features a distinct structure that includes a morpholine ring and an adamantyl group. The molecular structure can be represented using various notations:
The compound has notable structural characteristics that contribute to its chemical behavior:
Morpholine, 1-(1-adamantyl)- can undergo several types of chemical reactions:
The specific products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield oxides while substitution can introduce diverse functional groups into the molecule .
The mechanism of action for Morpholine, 1-(1-adamantyl)- involves its interaction with biological targets such as enzymes. The presence of the adamantyl group enhances the compound's ability to penetrate cell membranes effectively. This interaction may disrupt enzyme activity, leading to various biological effects such as antimicrobial or anticancer activities .
Morpholine, 1-(1-adamantyl)- exhibits several physical properties:
The chemical properties include:
Relevant data includes:
Property | Value |
---|---|
Molecular Weight | 221.34 g/mol |
Melting Point | Not specifically reported |
Boiling Point | Not specifically reported |
Solubility | Soluble in organic solvents |
Morpholine, 1-(1-adamantyl)- finds applications primarily in scientific research and medicinal chemistry:
Adamantane’s medicinal journey began in 1964 with the discovery of amantadine’s antiviral properties against Influenza A, marking the first pharmaceutical application of this lipophilic "bullet" hydrocarbon [4]. Schleyer’s 1957 synthesis of adamantane via Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene enabled systematic exploration of its derivatives, transforming it from a chemical curiosity to a therapeutic cornerstone [4]. The subsequent development of rimantadine and tromantadine further established adamantane’s role in antiviral therapies, though emerging resistance later limited their utility against influenza strains [4].
The paradigm shifted when aminoadamantanes demonstrated unexpected efficacy in neurological disorders. Amantadine’s symptomatic benefits in Parkinson’s disease (1969) and memantine’s FDA/EMA approval for Alzheimer’s disease (2003) highlighted adamantane’s ability to enhance blood-brain barrier (BBB) penetration and modulate CNS targets like NMDA receptors [4]. Concurrently, morpholine emerged as a versatile heterocycle in drug design, featured in over 20 FDA-approved drugs including the antidepressant reboxetine (1997) and the anticancer agent gefitinib [5]. The intentional merger of these pharmacophores—exemplified by 1-(1-adamantyl)morpholine—aimed to harness adamantane’s membrane permeability and morpholine’s balanced hydrophilicity, creating hybrids with optimized CNS bioavailability [3] [5].
Table 1: Key Milestones in Adamantane and Morpholine Drug Development
Year | Compound | Therapeutic Category | Significance |
---|---|---|---|
1964 | Amantadine | Antiviral | First adamantane-based antiviral drug [4] |
1992 | Moclobemide | Antidepressant | First morpholine-containing MAO-A inhibitor [5] |
1997 | Reboxetine | Antidepressant | Morpholine-based norepinephrine reuptake inhibitor [5] |
2003 | Memantine | Anti-Alzheimer's | Adamantane-based NMDA receptor antagonist [4] |
2016 | 1-(1-Adamantyl)morpholine | Hybrid scaffold | Rational design combining both pharmacophores [1] |
1-(1-Adamantyl)morpholine (C₁₄H₂₃NO) possesses distinctive stereoelectronic properties arising from the covalent linkage between its two cyclic components. The adamantyl group adopts a rigid, three-dimensional tetrahedral geometry with exceptional lipid solubility (ALOGP ≈ 4.2), while the morpholine ring contributes a dipolar, weakly basic nitrogen (pKa ~8.7) and hydrogen-bond accepting oxygen [1] [6]. This combination creates an amphiphilic architecture capable of simultaneous hydrophobic membrane integration and hydrophilic target engagement [6].
The molecule’s bioisosteric versatility is evidenced by its role in kinase inhibitors targeting oncology and CNS disorders. Adamantane’s diamondoid structure provides steric bulk that protects the morpholine ring from metabolic degradation while precisely orienting pharmacophores toward deep hydrophobic enzyme pockets [4] [6]. For instance, in phosphoinositide 3-kinase (PI3K) inhibitors, the adamantyl group anchors the compound in the ATP-binding cleft, while the morpholine oxygen forms critical hydrogen bonds with catalytic lysine residues [5]. This dual functionality is quantified in Table 2, comparing key physicochemical parameters.
Table 2: Physicochemical Properties of 1-(1-Adamantyl)Morpholine vs Components
Parameter | 1-(1-Adamantyl)morpholine | Adamantane | Morpholine | Significance |
---|---|---|---|---|
Molecular Formula | C₁₄H₂₃NO | C₁₀H₁₆ | C₄H₉NO | Hybrid structure [1] |
Calculated logP (ALOGP) | 3.8 | 4.2 | -0.86 | Optimized lipophilicity [4] |
Topological Polar Surface Area | 12.5 Ų | 0 Ų | 12.5 Ų | Enhanced membrane permeability |
pKa (amine) | ~7.9 | N/A | 8.7 | Modulated basicity for BBB passage [7] |
Conformational Flexibility | Low (adamantane) + Medium (morpholine) | Rigid | Flexible | Balanced rigidity-flexibility [6] |
The adamantane cage profoundly influences the pharmacokinetic behavior of 1-(1-adamantyl)morpholine derivatives through three primary mechanisms: enhanced BBB penetration, metabolic stabilization, and P-glycoprotein evasion. Adamantane’s lipophilicity increases passive diffusion across biological membranes, while its spherical structure minimizes effective molecular diameter—key for crossing the tight junctions of the BBB [4]. This effect is quantified in comparative studies showing adamantane-conjugated neurotherapeutics achieve 2-5× higher brain-to-plasma ratios than non-adamantyl analogs [4] [7].
Morpholine’s metabolic vulnerability is mitigated by the adamantane shield. Unsubstituted morpholines undergo rapid oxidative cleavage in hepatic microsomes, but the steric bulk of adamantane impedes enzymatic access, extending plasma half-life [5] [7]. Crucially, the morpholine nitrogen’s pKa (~7.9 in the hybrid) approximates physiological pH, reducing P-glycoprotein recognition—a common efflux mechanism that limits CNS drug accumulation [7]. This is validated in P-gp substrate assays where adamantyl-morpholine hybrids show 60-80% reduced efflux compared to non-adamantyl controls [7].
Metabolic studies indicate three primary pathways:
Table 3: Structural Contributions to Pharmacokinetic Properties
Structural Feature | PK Parameter Influenced | Magnitude of Effect | Mechanism |
---|---|---|---|
Adamantane cage | Lipophilicity (logD₇.₄) | +2.5–3.5 log units vs non-adamantyl [4] | Hydrocarbon-rich surface area |
Adamantane rigidity | Metabolic half-life | 2–3 fold increase [4] | Steric shielding of morpholine ring |
Morpholine pKa modulation | BBB permeability (log PS) | 1.5–2× enhancement [7] | Reduced P-gp efflux at physiological pH |
Hybrid molecular volume | Plasma protein binding | 85–92% (vs 70–75% for morpholine alone) | Enhanced hydrophobic interactions |
The architectural synergy culminates in optimized CNS availability: adamantane ensures lipid membrane integration while morpholine maintains aqueous solubility (>50 μg/mL in pH 7.4 buffer) and target engagement capacity. This balance addresses the "molecular obesity" challenge common to lipophilic adamantane derivatives, positioning 1-(1-adamantyl)morpholine as a privileged scaffold for neurotherapeutic development [4] [7].
CAS No.: 7196-09-0
CAS No.: 541-25-3
CAS No.: 574-77-6
CAS No.: 21416-14-8
CAS No.:
CAS No.: